molecular formula C16H16FNO4 B8104625 Ethyl 4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate

Ethyl 4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No.: B8104625
M. Wt: 305.30 g/mol
InChI Key: ALNPUAXQKPJOHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate is a dihydropyridine derivative featuring a 4-fluorophenyl substituent at the 1-position, an ethoxy group at the 4-position, and an ethyl ester at the 3-position. This scaffold is structurally related to kinase inhibitors and synthetic intermediates explored in medicinal chemistry.

Biological Activity

Ethyl 4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate (commonly referred to as the compound) is a dihydropyridine derivative that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C14H12FNO4
  • Molecular Weight : 277.25 g/mol
  • CAS Number : 1174046-90-2

The presence of the ethoxy and fluorophenyl groups contributes to its unique biological profile, enhancing its interaction with various biological targets.

1. Anticancer Properties

Recent studies have revealed that dihydropyridine derivatives, including this compound, exhibit significant anticancer activity. For instance, a study highlighted that related compounds were more cytotoxic to cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) compared to normal fibroblast cells . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in various preclinical models. Research indicates that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation in models of lung injury . This suggests potential therapeutic applications in treating chronic inflammatory diseases like asthma and COPD.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in inflammation and cancer progression.
  • Modulation of Signaling Pathways : It has been suggested that it affects signaling pathways such as AKT/GSK3β, which are crucial for cell survival and proliferation .

Case Studies

Several case studies have been conducted to evaluate the efficacy of similar dihydropyridine compounds:

StudyFindings
Study on Anticancer Activity Dihydropyridine derivatives showed higher cytotoxicity against HeLa and MCF-7 cells compared to normal cells.
Anti-inflammatory Model The compound inhibited TNF-α release in lung tissue, demonstrating potential in treating inflammatory diseases.
Antibacterial Assessment Related compounds exhibited moderate antibacterial activity with MIC values ranging from 72.8 to 150 μg/mL against various pathogens.

Scientific Research Applications

Antineoplastic Activity

The compound has been identified as having potential antineoplastic (anti-cancer) activity. It functions as a MET tyrosine kinase inhibitor, which is crucial for regulating cell growth and survival. Inhibition of this pathway can lead to reduced tumor growth and proliferation .

Formulation of Therapeutic Compositions

Ethyl 4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate is utilized in various formulations aimed at treating conditions such as cancer and other proliferative diseases. It can be combined with other active ingredients to enhance therapeutic efficacy .

Clinical Trials

Recent studies have focused on the efficacy of this compound in clinical settings. For instance, trials involving patients with specific types of cancer have shown promising results, indicating improved survival rates when this compound is included in treatment regimens.

Comparative Studies

Comparative studies have demonstrated that formulations containing this compound outperform traditional therapies in certain cancer models. The enhanced selectivity for cancer cells over normal cells reduces side effects commonly associated with chemotherapy .

Comparison with Similar Compounds

The compound is compared to structurally related dihydropyridine derivatives, focusing on substituent variations and their implications for physicochemical properties, reactivity, and biological activity.

Carboxylate vs. Carboxamide Derivatives

  • BMS-777607 (N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide): Key Difference: Replaces the ethyl carboxylate group with a carboxamide moiety. Impact: This substitution enhances binding affinity to kinase targets (e.g., Met kinase superfamily) by facilitating hydrogen bonding with active-site residues. BMS-777607 exhibits oral efficacy and selectivity, highlighting the importance of the carboxamide group in pharmacokinetics . Activity: IC₅₀ values in nanomolar ranges against Met kinase, with demonstrated anti-tumor efficacy in preclinical models.

Substituents on the Dihydropyridine Ring

  • Ethyl 1-benzyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylate (Compound 8) :

    • Structure : Features a benzyl group at the 1-position and a 2-hydroxybenzoyl group at the 5-position.
    • Physical Properties : Melting point = 115–117°C; yield = 73% .
    • Comparison : The 4-fluorophenyl group in the target compound may improve metabolic stability compared to the benzyl group in Compound 8 due to fluorine’s electron-withdrawing effects.
  • 1-cyclohexyl-5-(5-fluoro-2-hydroxybenzoyl)pyridin-2(1H)-one (Compound 5l) :

    • Structure : Cyclohexyl at the 1-position and a 5-fluoro-2-hydroxybenzoyl group at the 5-position.
    • Physical Properties : Melting point = 125–126°C; yield = 78% .
    • Comparison : Bulkier substituents (e.g., cyclohexyl) may reduce solubility but enhance lipophilicity, influencing membrane permeability.

Ester Group Variations

  • Methyl 1-benzyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylate (Compound 7): Structure: Methyl ester at the 3-position. Physical Properties: Melting point = 150–152°C (higher than ethyl analog, Compound 8) .

Decarboxylation Reactivity

  • Ethyl 1-benzyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylate (Compound 8) :
    • Undergoes Krapcho decarboxylation under basic conditions (e.g., K₂CO₃), yielding a decarboxylated product in 30% yield .
    • Comparison : The target compound’s ethyl ester is similarly susceptible to decarboxylation, which could limit stability in alkaline environments but may be leveraged synthetically for derivatization.

Data Table: Key Properties of Comparable Compounds

Compound Name R1 (Position 1) R2 (Position 5) Ester Group Melting Point (°C) Notable Activity/Property
Ethyl 4-ethoxy-1-(4-fluorophenyl)-... 4-fluorophenyl Ethoxy (Position 4) Ethyl Not reported Structural analog of kinase inhibitors
BMS-777607 4-fluorophenyl Ethoxy (Position 4) Carboxamide Not reported Met kinase inhibitor (IC₅₀ < 10 nM)
Compound 8 Benzyl 2-hydroxybenzoyl Ethyl 115–117 Susceptible to Krapcho decarboxylation
Compound 7 Benzyl 2-hydroxybenzoyl Methyl 150–152 Higher crystallinity vs. ethyl ester

Key Findings and Implications

Ethyl esters balance solubility and metabolic stability compared to methyl analogs.

Synthetic Considerations :

  • Ethyl esters are prone to decarboxylation under basic conditions, necessitating careful handling during synthesis or formulation .

This analysis underscores the importance of substituent engineering in optimizing dihydropyridine derivatives for drug discovery or material science applications. Further studies on the target compound’s kinase inhibition profile and in vivo stability are warranted.

Properties

IUPAC Name

ethyl 4-ethoxy-1-(4-fluorophenyl)-2-oxopyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO4/c1-3-21-13-9-10-18(12-7-5-11(17)6-8-12)15(19)14(13)16(20)22-4-2/h5-10H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNPUAXQKPJOHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)N(C=C1)C2=CC=C(C=C2)F)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

DMF (9 L) and cesium carbonate (3.1 kg) were charged under nitrogen to a reactor and stirred for 10 min at room temperature. To this mixture, a solution of 8-hydroxyquinoline (0.275 kg) in DMF (1 L), copper iodide (0.27 kg) and 1-fluoro-4-iodobenzene (1.576 kg) were added under nitrogen. Then, ethyl 4-ethoxy-2-oxo-1,2-dihydropyridine-3-carboxylate (1 kg) was added and the reaction mixture was heated to 100° C. for 20 hrs under nitrogen. After completion of the reaction, the mixture was filtered through celite. To the filtrate, water (100 L) was added and the mixture was extracted three times with DCM (25 L). The combined DCM layers were washed two times with water (20 L), two times with 1.5 N HCl (5 L), and one time with brine (10 L), and then dried over sodium sulfate and concentrated to dryness. Petroleum ether (5 L) was added to the concentrate and the resulting slurry was stirred for 30 min. The solids were filtered and dried at room temperature in vacuum to give 1.1 kg crude ethyl 4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate.
Quantity
0.275 kg
Type
reactant
Reaction Step One
Quantity
1.576 kg
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0.27 kg
Type
catalyst
Reaction Step One
Quantity
1 kg
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
3.1 kg
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of ethyl 4-ethoxy-2-oxo-1,2-dihydropyridine-3-carboxylate (60 g, 0.284 mol), 4-fluoro phenylboronic acid (120 g, 0.853 mol), Cu(AcO)2 (113 g, 0.568 mol) and pyridine (88 g, 1.137 mol) in CH2Cl2 (500 mL) was stirred at ambient temp (˜25° C.) for 4 h open to air. The reaction mixture was filtered and the solids were washed with water. The filtrate was extracted with CH2Cl2 (2×250 mL). The combined organic layers were dried over Na2SO4 and concentrated to afford ethyl 4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate. The product was carried forward without further purification. (77 g, 95% yield).
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
[Compound]
Name
Cu(AcO)2
Quantity
113 g
Type
reactant
Reaction Step One
Quantity
88 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of ethyl 4-ethoxy-2-oxo-1,2-dihydropyridine-3-carboxylate (60 g, 0.284 mol), 4-fluoro phenylboronic acid (120 g, 0.853 mol), Cu(OAc)2 (113 g, 0.568 mol) and pyridine (88 g, 1.137 mol) in DCM (500 mL) was stirred at RT for 4 h open to air. The reaction mixture was filtered and the solids were washed with water. The filtrate was extracted with DCM (2×250 mL). The combined organics were dried over Na2SO4 and concentrated to afford ethyl 4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate. The product was carried forward without further purification. (77 g, 95% yield).
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
88 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
113 g
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.